

# BIIB028 Phase I Clinical Trial: Efficacy and Safety Profile

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## Compound Focus: Biib-028

CAS No.: 911398-13-5

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The table below summarizes the key efficacy and safety findings from the Phase I, first-in-human study of BIIB028, a prodrug designed to inhibit Heat Shock Protein 90 (Hsp90) [1].

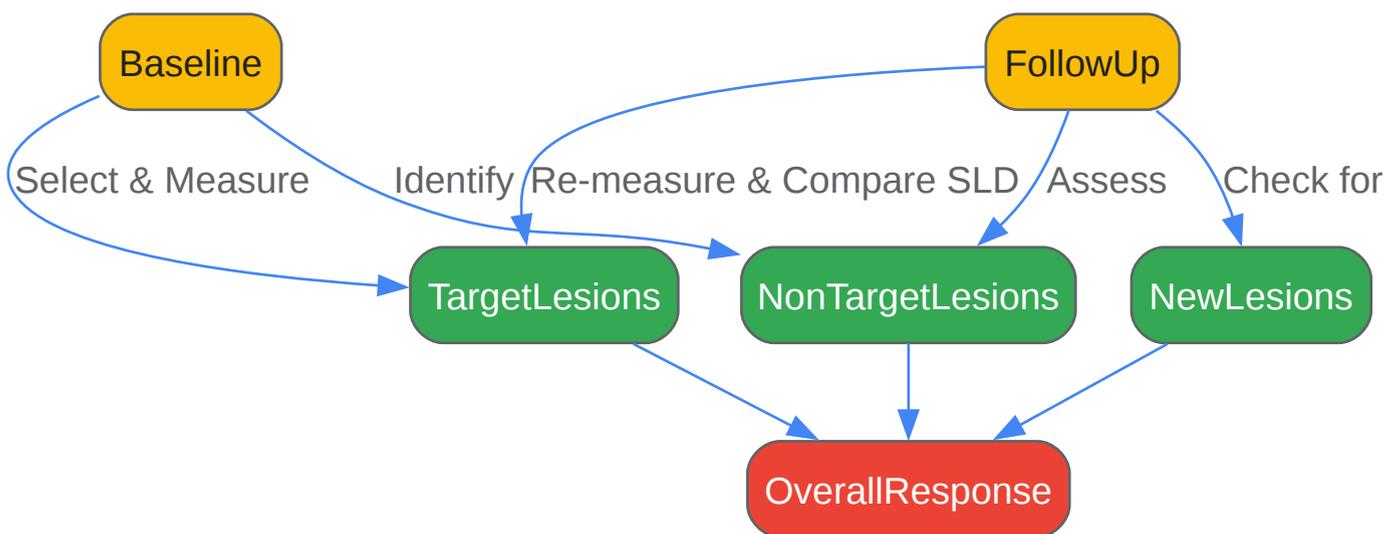
Parameter	Results / Methodology
Study Design	Phase I, dose-escalation (3+3 design) in patients with advanced solid tumors [1].
Dosing	Intravenous BIIB028 administered twice weekly in 21-day cycles [1].
Maximum Tolerated Dose (MTD)	144 mg/m <sup>2</sup> [1].
Dose-Limiting Toxicities (DLTs)	Syncope (n=1) and fatigue (n=1) [1].
Most Common Related Adverse Events (All Grades)	Fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), hot flushes (29%) [1].

| **Pharmacodynamic Evidence of Target Engagement** | • Significant increase in Hsp70 in peripheral blood mononuclear cells (PBMCs). • Decreased circulating HER2-extracellular domain (all patients at dose levels  $\geq 48$  mg/m<sup>2</sup>) [1]. | | **Best Overall Response (Per RECIST 1.0)** | No partial or complete responses observed.

Stable disease (SD) for  $\geq 8$  cycles (24 weeks) was achieved in 5 patients (12%), with durations of 6, 6, 8, 12.5, and 19 months [1]. |

## RECIST 1.1 Protocol for Tumor Response Evaluation

Response Evaluation Criteria in Solid Tumors (RECIST) is a standard method to measure how tumors respond to treatment [2]. The following workflow and table detail the core operational protocol for applying RECIST 1.1.



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## Operational Protocol for RECIST 1.1 Assessment

Step	Action	Key Specifications
1. Baseline Imaging	Perform CT (preferred) within 4 weeks before treatment. Slice thickness $\leq 5$ mm and i.v. contrast are mandatory [2].	

| 2. Lesion Classification | **Target Lesions:** Up to 5 total lesions maximum (max. 2 per organ). They must be measurable with a longest diameter (LD)  $\geq 10$  mm (lymph nodes by short axis (SA)  $\geq 15$  mm). Calculate the

**Sum of LD (SLD)** [2] [3]. **Non-Target Lesions:** All other pathological lesions. These are not measured but recorded as "present" [2]. | **Measurable examples:** Solid lung/liver metastases  $\geq 10$  mm, pathologic lymph nodes (SA  $\geq 15$  mm). **Non-measurable examples:** Ascites, pleural effusion, lymphangitic carcinomatosa, bone lesions without a soft-tissue component [2]. | | **3. Follow-up & Measurement** | Perform scans every 6-12 weeks. Compare the current SLD with the **baseline SLD** and the **nadir SLD** (smallest SLD recorded on study). Each target lesion must be measured, even if very small (assign a default value of 5 mm if too small to measure precisely) [2]. | | | **4. Define Response** | Determine the patient's overall response by integrating the status of target lesions, non-target lesions, and new lesions according to the criteria table below [2]. | |

## RECIST 1.1 Response Criteria Categories [2]

Response	Target Lesions	Non-Target Lesions	New Lesions
<b>Complete Response (CR)</b>	Disappearance of all lesions. All pathological lymph nodes must have SA $< 10$ mm.	Disappearance of all non-target lesions.	No
<b>Partial Response (PR)</b>	$\geq 30\%$ decrease in SLD relative to baseline.	Non-CR/Non-PD (e.g., persistent but not progressing).	No
<b>Stable Disease (SD)</b>	Neither sufficient shrinkage for PR nor sufficient increase for PD.	Non-CR/Non-PD.	No
<b>Progressive Disease (PD)</b>	$\geq 20\%$ increase in SLD relative to <i>nadir</i> , <b>AND</b> an absolute increase of $\geq 5$ mm.	<b>Unequivocal progression</b> of non-target disease.	Yes

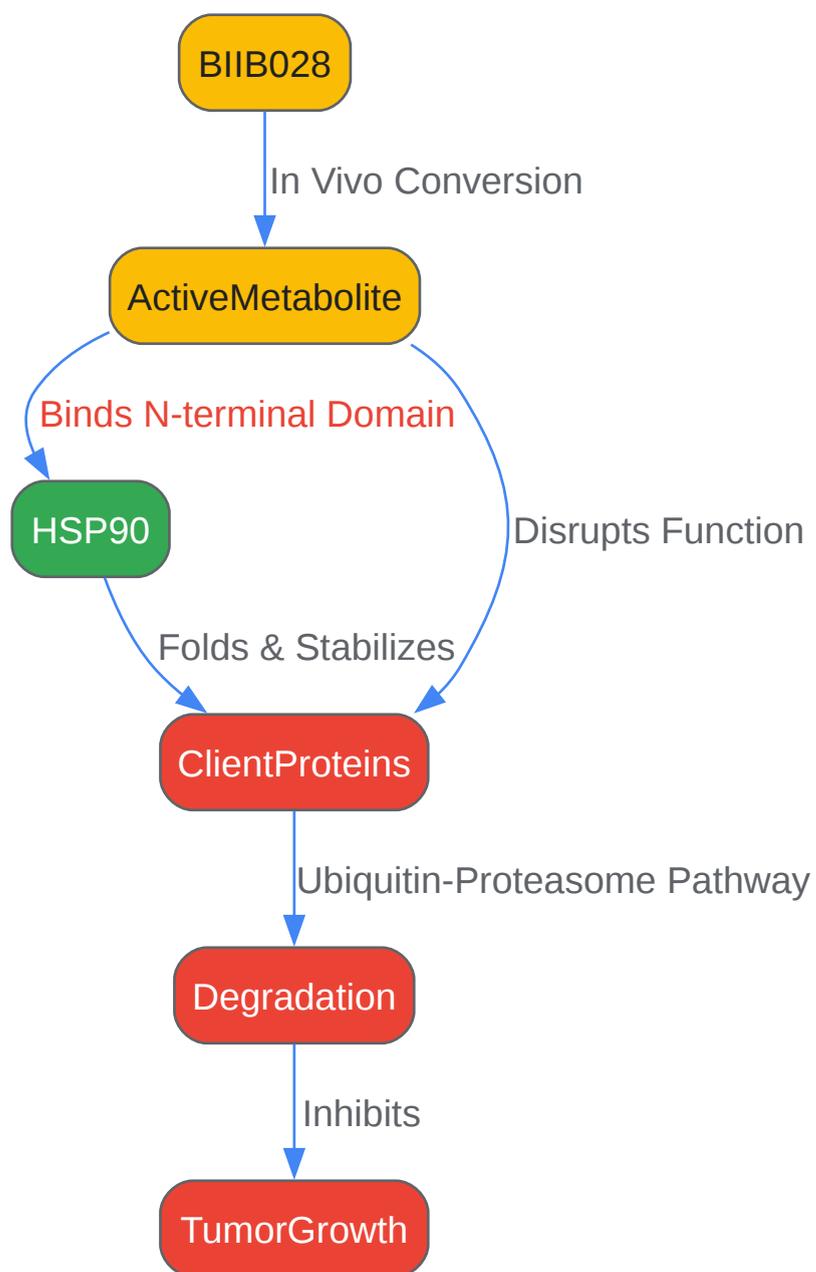
## Application Notes for BIIB028 Trial Analysis

- **Stable Disease as Primary Signal:** In the BIIB028 Phase I trial, the primary indicator of clinical activity was **prolonged stable disease** rather than tumor shrinkage [1]. This is a common finding in early-phase trials of cytostatic agents and underscores the importance of precise RECIST measurements to identify patients who benefit from treatment.

- **Pharmacodynamic Correlates:** The observation of Hsp70 induction and HER2-ECD reduction at doses  $\geq 48$  mg/m<sup>2</sup> provides crucial evidence of **target engagement** [1]. This biomarker data should be correlated with clinical outcomes (like stable disease) to identify the biologically effective dose, which may be as important as the maximum tolerated dose.
- **Handling Specific Lesions:** Be aware of RECIST nuances. For example, do not measure lesions after local therapy like RF ablation, and do not consider new sclerotic bone lesions as progressive disease if they represent a healing response [2].

## Hsp90 Inhibition Mechanism of BIIB028

BIIB028 is a prodrug converted to the active metabolite CF2772, which binds to the N-terminal ATP-binding domain of Hsp90 [1]. Hsp90 is a molecular chaperone critical for the stability and function of numerous **oncogenic client proteins**, such as HER2, EGFR, AKT, and RAF [1] [4]. By inhibiting Hsp90's chaperone function, BIIB028 promotes the proteasomal degradation of these clients, disrupting multiple oncogenic signaling pathways simultaneously and leading to tumor growth inhibition and apoptosis in preclinical models [1].



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To cite this document: Smolecule. [BIIB028 Phase I Clinical Trial: Efficacy and Safety Profile].

Smolecule, [2026]. [Online PDF]. Available at:

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